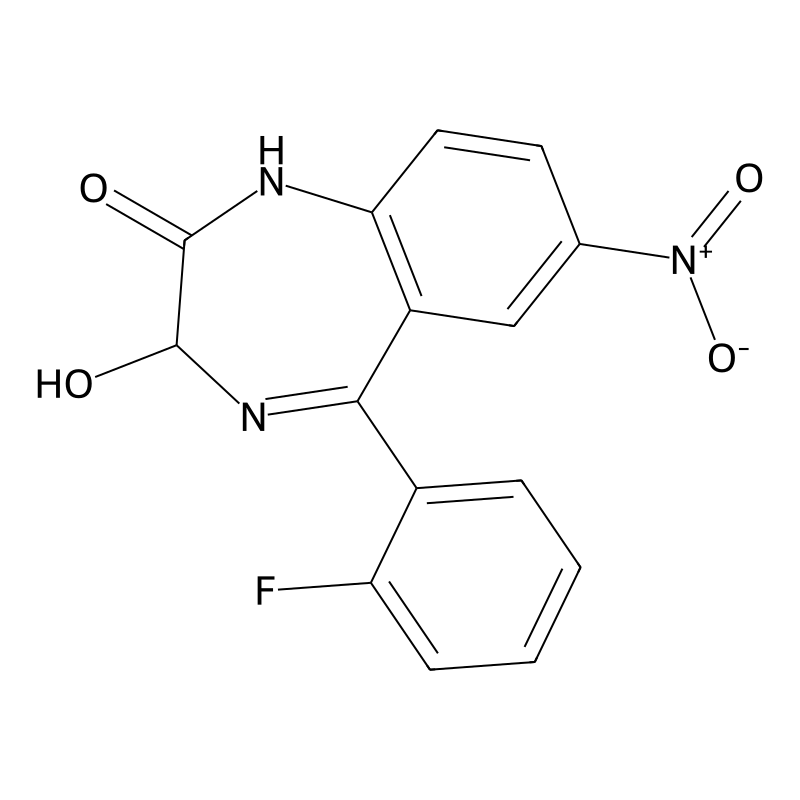

Nifoxipam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nifoxipam is an analytical reference material categorized as a nitrobenzodiazepine. It is a metabolite of flunitrazepam. This product is intended for research and forensic applications.

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a nitrobenzodiazepine derivative procured primarily as a high-purity analytical reference standard. Structurally, it is an active metabolite of the prescription hypnotic flunitrazepam, characterized by the absence of an N-methyl group and the presence of a 3-hydroxyl group. In forensic chemistry and clinical toxicology, nifoxipam is utilized to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies and establish accurate retention times, ionization efficiencies, and mass transitions [1]. Because it is both a biomarker of flunitrazepam exposure and an independently abused designer drug, procuring the exact chemical standard is critical for validating metabolic profiles, optimizing extraction recoveries, and ensuring regulatory compliance in drug screening panels [2].

References

- [1] Meyer, M.R., et al. "Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes." Analytical and Bioanalytical Chemistry 408.13 (2016): 3571-3591.

- [2] Katselou, M., et al. "Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam." Forensic Toxicology 35.1 (2017): 1-10.

Substituting nifoxipam with its parent drug (flunitrazepam) or non-hydroxylated analogs (such as fonazepam) critically compromises forensic and clinical assays. Flunitrazepam and fonazepam exhibit vastly different mass-to-charge (m/z) ratios, fragmentation patterns, and chromatographic retention behaviors, making them useless for calibrating targeted LC-MS/MS multiple reaction monitoring (MRM) transitions [1]. Furthermore, the presence of the 3-hydroxyl group in nifoxipam dictates a specific Phase II metabolic pathway—direct glucuronidation—that is absent in fonazepam[2]. Utilizing a surrogate standard prevents laboratories from accurately validating enzymatic hydrolysis efficiency, assessing matrix-induced degradation during sample preparation, and definitively distinguishing between legal prescription use and illicit designer drug consumption [3].

References

- [1] Mac-Mod Analytical. "Forensic Toxicology Application Guide: LC-MS/MS Analysis of Benzodiazepines." (2022).

- [2] Katselou, M., et al. "Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam." Forensic Toxicology 35.1 (2017): 1-10.

- [3] Pettersson Bergstrand, M., et al. "Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry." Clinical Mass Spectrometry 12 (2018): 1-8.

Unambiguous MRM Transition Calibration for Forensic Screening

In targeted LC-MS/MS analysis, nifoxipam yields a distinct protonated precursor ion at m/z 316.05, with a primary quantitative product ion transition of 316.05 > 298.1 [1]. This contrasts sharply with its parent compound, flunitrazepam, which presents a precursor ion at m/z 314.1, and its non-hydroxylated analog, fonazepam, which presents at m/z 300.0 [2]. The mass shift relative to flunitrazepam (due to demethylation and hydroxylation) necessitates the exact nifoxipam standard to optimize collision energies and establish retention time markers.

| Evidence Dimension | Precursor and product ion m/z transitions |

| Target Compound Data | Nifoxipam: m/z 316.05 > 298.1 |

| Comparator Or Baseline | Flunitrazepam: m/z 314.1; Fonazepam: m/z 300.0 |

| Quantified Difference | Distinct precursor mass (+2 Da vs flunitrazepam, +16 Da vs fonazepam) and unique MRM fragmentation. |

| Conditions | LC-MS/MS analysis in positive electrospray ionization (ESI+) mode. |

Procuring the exact standard is mandatory to prevent false positives and accurately distinguish illicit nifoxipam use from prescription flunitrazepam metabolism in forensic panels.

Validation of Direct Glucuronidation and Enzymatic Hydrolysis

The 3-hydroxyl group on nifoxipam allows for direct Phase II metabolism, resulting in the heavy excretion of nifoxipam-glucuronide alongside 7-acetaminonifoxipam in human urine [1]. In contrast, analogs like fonazepam lack this hydroxyl group and cannot undergo direct glucuronidation without prior Phase I oxidation. Because nifoxipam is extensively metabolized and excreted as a glucuronide conjugate, analytical laboratories must use the nifoxipam standard to validate the cleavage efficiency of beta-glucuronidase enzymes during sample preparation [2].

| Evidence Dimension | Susceptibility to direct Phase II glucuronidation |

| Target Compound Data | Nifoxipam undergoes direct conjugation to form nifoxipam-glucuronide. |

| Comparator Or Baseline | Fonazepam requires multi-step Phase I oxidation before glucuronidation can occur. |

| Quantified Difference | Presence of direct 3-O-glucuronide conjugates in nifoxipam urinalysis vs. absence in non-hydroxylated analogs. |

| Conditions | In vivo human urinalysis and in vitro beta-glucuronidase hydrolysis assays. |

Enables clinical labs to optimize enzymatic hydrolysis protocols, ensuring accurate quantification of total nifoxipam exposure in urine drug screens.

Matrix Stability and Extraction Recovery Optimization

Nifoxipam exhibits high instability and rapid degradation in serum, particularly during standard alkaline liquid-liquid extraction (LLE) protocols commonly used for classical benzodiazepines [1]. While parent drugs like diazepam or flunitrazepam maintain high recovery rates under alkaline conditions, nifoxipam degrades rapidly, leading to false negatives or severe under-quantification if extraction pH is not strictly controlled [1]. The exact reference standard is required to troubleshoot matrix effects, calibrate neutral or mild extraction conditions, and validate recovery limits of detection (LODs).

| Evidence Dimension | Stability during alkaline liquid-liquid extraction |

| Target Compound Data | Nifoxipam degrades rapidly, failing detection at standard therapeutic concentrations under alkaline LLE. |

| Comparator Or Baseline | Classical benzodiazepines (e.g., diazepam) remain stable with high recovery (>70%) under alkaline LLE. |

| Quantified Difference | Severe degradation and loss of nifoxipam signal vs. stable recovery for baseline benzodiazepines. |

| Conditions | Serum sample preparation using alkaline liquid-liquid extraction prior to LC-MSn analysis. |

Forces laboratories to procure the specific standard to validate custom, non-alkaline extraction workflows, preventing catastrophic signal loss during sample prep.

Forensic LC-MS/MS Panel Development

Utilizing the nifoxipam reference standard to calibrate MRM transitions (e.g., 316.05 > 298.1) and retention times, enabling forensic laboratories to definitively distinguish illicit designer drug consumption from legal flunitrazepam exposure [1].

Optimization of Urinalysis Hydrolysis Protocols

Deploying the standard to validate the efficiency of E. coli beta-glucuronidase in cleaving nifoxipam-glucuronide, ensuring accurate quantification of total drug exposure in clinical urine drug screens [2].

Validation of Neutral Extraction Workflows

Using the compound to calibrate and troubleshoot liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols, specifically preventing the alkaline degradation that occurs with nifoxipam in serum matrices [3].

References

- [1] Mac-Mod Analytical. "Forensic Toxicology Application Guide: LC-MS/MS Analysis of Benzodiazepines." (2022).

- [2] Meyer, M.R., et al. "Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes." Analytical and Bioanalytical Chemistry 408.13 (2016): 3571-3591.

- [3] IMSC 2016. "Detection and semi-quantitative determination of designer benzodiazepines in serum using LC-MSn." (2016).